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Compound of Interest

Compound Name: Fluorescent Red Mega 500

Cat. No.: B12058957

Get Quote

Executive Summary & Core Value Proposition
Red Mega 500 (Sigma-Aldrich #56900) is a fluorescent probe engineered for high-throughput

displacement assays. Its primary application is the rapid determination of drug-plasma protein

binding (PPB), a critical pharmacokinetic parameter.

In screening the LOPAC (Library of Pharmacologically Active Compounds) 1280-compound

library, Red Mega 500 demonstrates superior performance over traditional Equilibrium Dialysis

(ED) and standard blue-shifted fluorescent probes by minimizing spectral interference and

maximizing signal dynamic range.
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Metric Performance Data Benchmark/Significance

Z' Factor 0.69
>0.5 indicates an excellent,

robust assay.

Interference Rate 0.63% (8/1280 compounds)
Significantly lower than

UV/Blue assays (often >5%).

Hit Rate 7.7% (97 compounds)
Validated against known high-

binders (e.g., COX inhibitors).

Signal Window High (Bound vs. Unbound)
Driven by TICT mechanism

(see Section 2).

Throughput
384-well / 1536-well

compatible

<30 min read time vs. 12-48h

for Equilibrium Dialysis.

Mechanism of Action: The "Turn-Off" Displacement
Assay
Red Mega 500 operates on a Twisted Intramolecular Charge Transfer (TICT) mechanism.[1]

Unbound State (Buffer): The dye undergoes non-radiative decay (TICT state), resulting in

very low quantum yield (Dark).

Bound State (HSA): Binding to HSA restricts molecular rotation, inhibiting the TICT state and

causing a massive increase in fluorescence (Bright).

Displacement (Drug): When a library compound competes for the HSA binding site, the dye

is released into the buffer and fluorescence is quenched (Turn-Off).

Spectral Properties[1][2][3][4][5][6]
Excitation: 509–514 nm

Emission: 532 nm[1]

Note on Naming: While branded "Red Mega," the emission at 532 nm places it in the yellow-

green spectrum. However, this specific wavelength is sufficiently red-shifted to avoid the
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intense blue autofluorescence (400–480 nm) common in small molecule libraries.
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Figure 1: The competitive displacement mechanism. Signal reduction correlates directly with

the compound's affinity for HSA.

Comparative Performance Analysis
vs. Equilibrium Dialysis (The Gold Standard)
Equilibrium Dialysis (ED) is the historical gold standard but suffers from low throughput.

Speed: Red Mega 500 screens 1280 compounds in <1 hour. ED requires 12–48 hours to

reach equilibrium.[2]

Accuracy: Red Mega 500 IC50 values correlate well with ED-derived Kd values (e.g.,

Naproxen IC50 ~24 µM vs. ED Kd ~58 µM), making it a valid surrogate for primary

screening.

vs. Fluorescence Polarization (FP) & Blue Probes
Many HTS assays use Dansyl probes (Blue/UV).

Interference: The LOPAC library contains many compounds that autofluoresce in the blue

region. Red Mega 500's detection at 532 nm bypasses the majority of this noise.

False Positives: Only 0.63% of LOPAC compounds interfered with Red Mega 500, compared

to higher rates in UV-excited assays.
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LOPAC Screen Validation Data
In the validation study by McCallum et al., the assay successfully identified known high-binders

within the LOPAC library:

COX Inhibitors: Naproxen, Piroxicam (100% identification).[1]

Kinase Inhibitors: Tyrphostins (High binding confirmed).

False Negatives: Minimal. The assay tolerates 1% DMSO and detergents (NP-40),

preventing compound aggregation that often plagues other fluorescence assays.

Validated Experimental Protocol
Objective: Screen small molecules for HSA binding using Red Mega 500.

Reagents
Probe: Red Mega 500 (Sigma #56900), 10 mM stock in DMSO.

Protein: Human Serum Albumin (HSA), lyophilized powder (fatty acid free).[1]

Buffer: PBS pH 7.2, 150 mM NaCl.

Additives (Critical): 10% Glycerol (stabilizes HSA), 0.01% NP-40 (prevents aggregation).[1]

Workflow (384-well Format)
Reagent Prep:

Prepare Assay Buffer: PBS + 10% Glycerol + 0.01% NP-40.[1]

Prepare HSA/Probe Mix: Dilute HSA to 0.2 mg/mL and Red Mega 500 to 500 nM in Assay

Buffer.

Plate Setup:

Dispense 20 µL of HSA/Probe Mix into black 384-well flat-bottom plates.
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Control Wells: Include "No Compound" (Max Signal) and "Piroxicam 100 µM" (Min

Signal/Positive Control).

Compound Addition:

Pin-transfer 200 nL of library compounds (10 mM stock) to achieve final concentration of

~100 µM.

Incubation:

Shake plate for 5 minutes at room temperature. (Equilibrium is rapid).

Detection:

Read Fluorescence Intensity.[1][3][4][5][6]

Excitation: 514 nm (Bandwidth 5 nm).[1]

Emission: 532 nm (Bandwidth 5 nm).[1]

Note: Adjust Gain to target ~50,000 RFU for Max Signal wells.
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Figure 2: Optimized high-throughput workflow for Red Mega 500 screening.

Trouble-Shooting & Optimization
Signal Stability: The addition of 10% Glycerol is non-negotiable. Without it, HSA stability

varies, leading to Z' factor degradation.
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Aggregation: If screening lipophilic libraries, 0.01% NP-40 is required to prevent false

positives caused by compound aggregation quenching the dye.

Inner Filter Effect: Highly colored compounds (e.g., deep reds/browns) may absorb at

514/532 nm. While rare (0.63% in LOPAC), these should be flagged by a counter-screen of

the compound alone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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